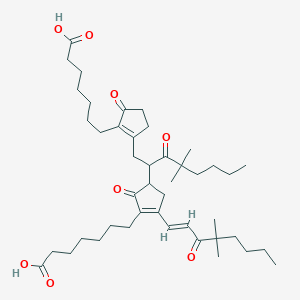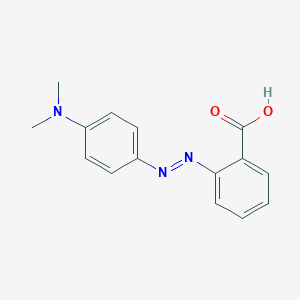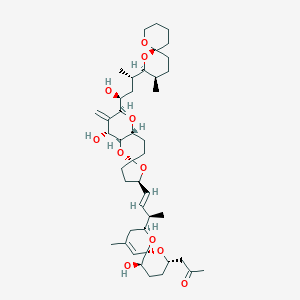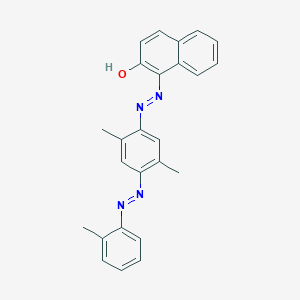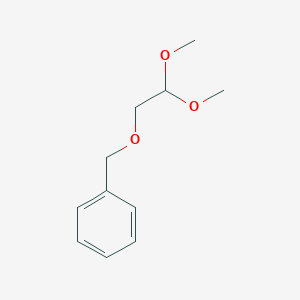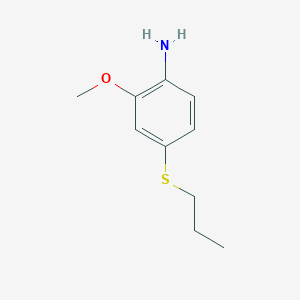
2-Methoxy-4-(propylthio)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(propylthio)aniline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as OPA or OPAT, and it is a derivative of 4-amino-2-methoxyphenol. The chemical structure of OPA consists of a methoxy group, an aniline group, and a propylthio group, which makes it a unique compound with specific properties.
Mecanismo De Acción
The mechanism of action of OPA is not fully understood. However, it has been reported that OPA and its derivatives interact with biological molecules such as proteins and nucleic acids. OPA has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. It has also been reported that OPA can induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
OPA and its derivatives have been shown to have various biochemical and physiological effects. OPA derivatives have been reported to have antitumor, antifungal, and antibacterial activities. They have also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. OPA has been reported to induce apoptosis in cancer cells. However, the exact mechanism of action of OPA and its derivatives is still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using OPA in lab experiments are its high yield of synthesis, its purity, and its potential applications in various fields such as analytical chemistry, pharmaceuticals, and biotechnology. The limitations of using OPA in lab experiments are its toxicity and the lack of knowledge about its mechanism of action.
Direcciones Futuras
There are several future directions for the study of OPA and its derivatives. One future direction is to study the mechanism of action of OPA and its derivatives in more detail. Another future direction is to explore the potential applications of OPA and its derivatives in the development of new drugs for the treatment of various diseases. Furthermore, the use of OPA and its derivatives as labeling agents for proteins and peptides in biotechnology can be explored further.
Métodos De Síntesis
The synthesis of OPA involves the reaction of 4-amino-2-methoxyphenol with propyl mercaptan in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of OPA is high. The purity of the synthesized OPA can be increased by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
OPA has been extensively studied for its potential applications in various fields such as analytical chemistry, pharmaceuticals, and biotechnology. OPA is used as a reagent for the determination of primary and secondary amines in various samples. It is also used as a fluorescent probe for the detection of amino acids and peptides. In the pharmaceutical industry, OPA is used as a precursor for the synthesis of various drugs. It has been reported that OPA derivatives have antitumor, antifungal, and antibacterial activities. OPA has also been used as a labeling agent for proteins and peptides in biotechnology.
Propiedades
Número CAS |
132992-52-0 |
|---|---|
Nombre del producto |
2-Methoxy-4-(propylthio)aniline |
Fórmula molecular |
C10H15NOS |
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
2-methoxy-4-propylsulfanylaniline |
InChI |
InChI=1S/C10H15NOS/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6,11H2,1-2H3 |
Clave InChI |
FXLMUHKKWITZMZ-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC(=C(C=C1)N)OC |
SMILES canónico |
CCCSC1=CC(=C(C=C1)N)OC |
Sinónimos |
4-propylthio-2-anisidine 4-propylthio-o-anisidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



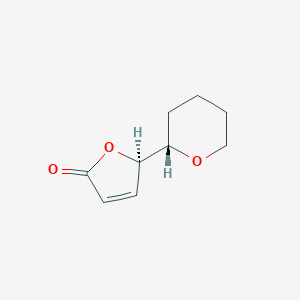
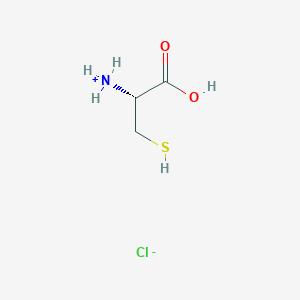
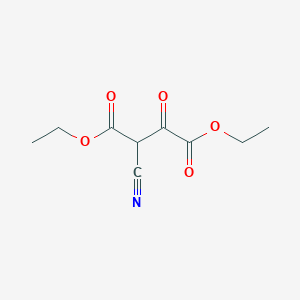
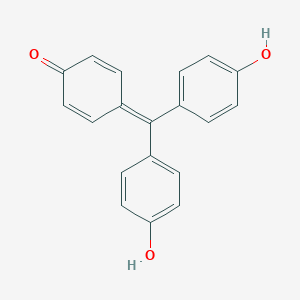
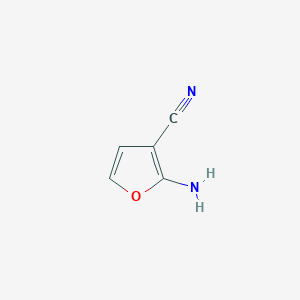
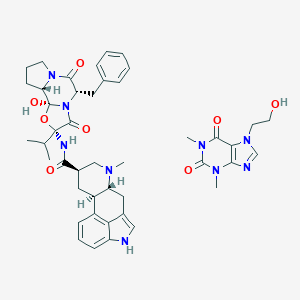
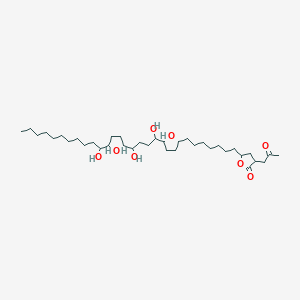
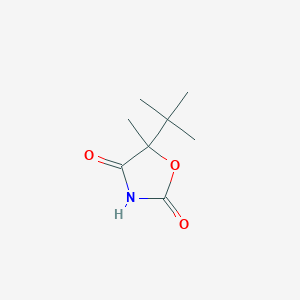
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
